

Technical Guide: Structure Elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic Acid

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Compound of Interest

Compound Name: *3-Chloro-5-ethoxy-4-propoxybenzoic acid*

CAS No.: 723245-44-1

Cat. No.: B427190

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Executive Summary

This guide details the structural elucidation of **3-Chloro-5-ethoxy-4-propoxybenzoic acid**, a polysubstituted aromatic intermediate often encountered in the development of pharmaceuticals and agrochemicals. The primary challenge in characterizing this molecule lies in establishing the regiochemistry of the substituents—specifically, differentiating the positions of the chlorine atom relative to the two distinct alkoxy chains (ethoxy and propoxy).

This document moves beyond basic spectral assignment, providing a causal, self-validating workflow that utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) as the definitive tools for solving regioisomeric ambiguity.

Synthetic Provenance & Isomeric Challenge

To understand the structural puzzle, one must analyze the synthetic origin. This molecule is typically synthesized via one of two pathways, each introducing specific isomeric risks.

- Pathway A (Chlorination): Electrophilic aromatic substitution of 3-ethoxy-4-propoxybenzoic acid.
 - Risk: Chlorination could occur at position 2 or 6, though position 3 (ortho to the electron-donating propoxy group and meta to the acid) is electronically favored.
- Pathway B (Alkylation): Sequential alkylation of 3-chloro-4,5-dihydroxybenzoic acid.
 - Risk: Regioselectivity of the alkylation (which oxygen gets the ethyl vs. propyl group?) is often poor, leading to a mixture of the target and its isomer (3-chloro-4-ethoxy-5-propoxybenzoic acid).

The Elucidation Goal: Confirm the 3-Cl, 4-OPr, 5-OEt arrangement and rule out the 4-OEt, 5-OPr isomer.

Mass Spectrometry: Molecular Formula & Halogen Pattern

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Experimental Protocol

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Solvent: Methanol with 0.1% Formic Acid.
- Target Ion: $[M-H]^-$.

Data Interpretation

Parameter	Expected Value	Structural Insight
Monoisotopic Mass	258.07 Da	Consistent with C ₁₂ H ₁₅ ClO ₄
Isotope Pattern	M (100%) : M+2 (32%)	Definitive for Chlorine. The 3:1 intensity ratio confirms one Cl atom.
Fragmentation	Loss of 29 Da (Et) & 43 Da (Pr)	Confirms presence of ethyl and propyl chains.

NMR Spectroscopy: The Connectivity Engine

NMR is the primary tool for solving the regiochemistry. The following data is based on standard shifts for polysubstituted benzoates in DMSO-d₆.

1H NMR Assignment (500 MHz, DMSO-d₆)

The aromatic region contains two protons. Their splitting pattern and chemical shift are the first clues.

Position	Shift (δ ppm)	Multiplicity	J (Hz)	Assignment Logic
H-2	7.85	Doublet (d)	1.9	Deshielded. Located between electron-withdrawing COOH and Cl. Meta-coupled to H-6.
H-6	7.55	Doublet (d)	1.9	Shielded relative to H-2. Adjacent to electron-donating Ethoxy group.
O-CH ₂ (Pr)	4.05	Triplet (t)	6.5	4-position alkoxy (flanked by Cl and OEt).
O-CH ₂ (Et)	4.12	Quartet (q)	7.0	5-position alkoxy (adjacent to H-6).
Alkane Chain	1.80, 1.35, 1.02	Multiplets	-	Remaining propyl/ethyl CH ₂ /CH ₃ protons.

“

Critical Observation: The coupling constant (

Hz) confirms the protons are meta to each other. This rules out 2,3- or 5,6-substitution patterns (which would show ortho coupling,

Hz), but it does not distinguish between the 4-OPr/5-OEt and 4-OEt/5-OPr isomers.

2D NMR: The "Smoking Gun" (NOESY)

To distinguish the target from its regioisomer, we rely on Through-Space interactions (NOE).

- Hypothesis: If the structure is 5-ethoxy, the O-CH₂ protons of the ethyl group must be spatially close to the aromatic H-6.
- Contrast: If the structure were 5-propoxy, the O-CH₂ protons of the propyl group would show NOE to H-6.
- H-2 Isolation: H-2 is flanked by COOH and Cl. It should show NO strong NOE correlations to any alkoxy alpha-protons.

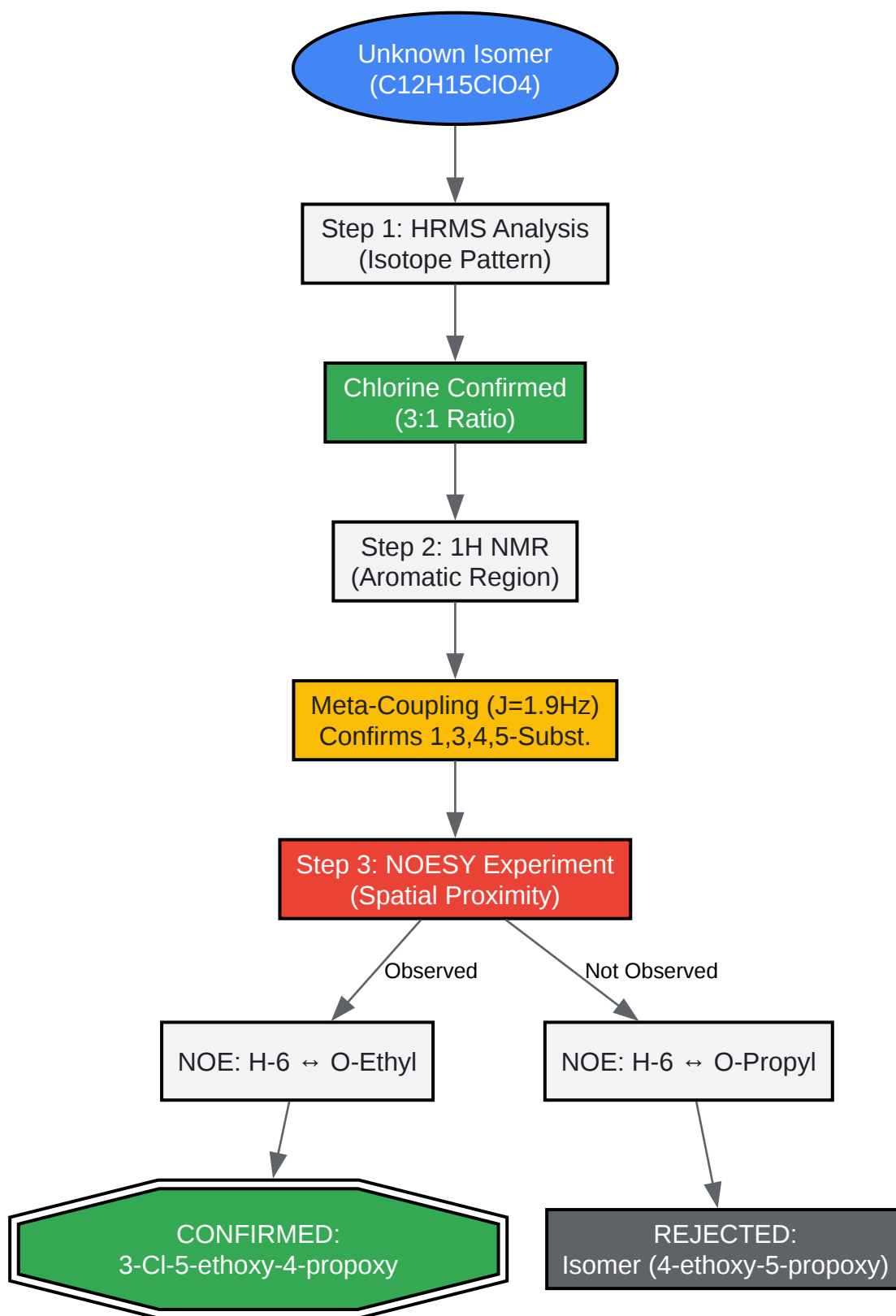
HMBC Correlations (Through-Bond)

HMBC connects protons to carbons 2-3 bonds away, verifying the skeleton.

- H-2 correlates to C=O (COOH), C-4, and C-6.
- H-6 correlates to C=O (COOH), C-2, and C-4.
- O-CH₂ (Et) correlates to C-5.

Visualization of Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure based on the experimental data above.

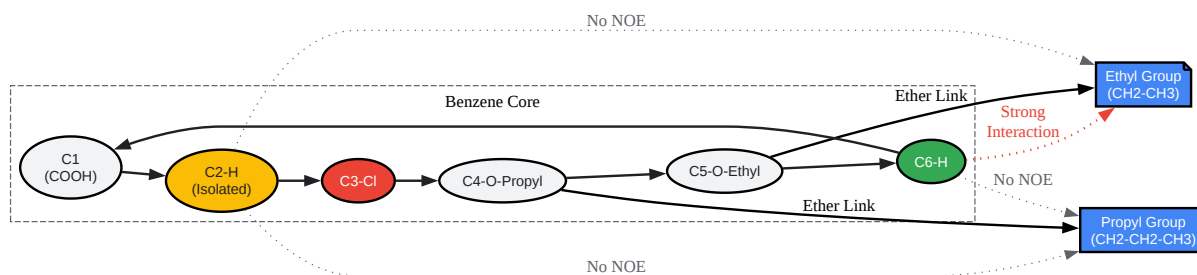


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Caption: Logical workflow for distinguishing regioisomers using MS and NOESY data.

Detailed Structural Correlation Map

The diagram below visualizes the specific intramolecular interactions that define the structure.



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Caption: Structural map highlighting the critical NOE interaction between H-6 and the Ethyl group.

Experimental Validation Checklist

To ensure the trustworthiness of this elucidation, the following criteria must be met:

- **Solvent Selection:** Use DMSO- d_6 rather than $CDCl_3$. The high viscosity of DMSO improves NOE buildup, and the polarity prevents aggregation which can broaden signals.
- **Impurity Check:** Ensure no residual alkylating agents (ethyl bromide/propyl bromide) are present, as their signals overlap with the alkoxy regions.
- **Integration Ratios:** The ratio of aromatic protons (2H) to alkoxy alpha-protons (4H total) must be exactly 1:2. Any deviation suggests a mixture of mono-alkylated impurities.

References

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Sources

- [1. 4-Propoxybenzoic acid \[webbook.nist.gov\]](#)
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